N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound with a unique structure that includes both oxadiazole and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the phenoxy and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxy groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: A related compound with a different substituent on the propanamide group.
Uniqueness
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H31N3O5 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C25H31N3O5/c1-7-30-20-12-10-18(14-22(20)31-8-2)23-24(28-33-27-23)26-25(29)17(6)32-21-13-16(5)9-11-19(21)15(3)4/h9-15,17H,7-8H2,1-6H3,(H,26,28,29) |
InChI Key |
HWPXTUDUCDGOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=C(C=CC(=C3)C)C(C)C)OCC |
Origin of Product |
United States |
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